4,4-Dimethyl-2-pentyn-1-amine
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Overview
Description
“4,4-Dimethyl-2-pentyn-1-amine” is a chemical compound with the molecular formula C7H13N . It is used for research and development purposes .
Synthesis Analysis
The synthesis of amines like “4,4-Dimethyl-2-pentyn-1-amine” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of 2,2-dimethyl-4-pentyn-1-al with dialkylamine .Molecular Structure Analysis
The molecular structure of “4,4-Dimethyl-2-pentyn-1-amine” consists of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The spectroscopy of amines can be used to determine the structure of an unknown amine .Chemical Reactions Analysis
The reaction of “4,4-Dimethyl-2-pentyn-1-amine” depends on the structure of the amine. For instance, the addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .Scientific Research Applications
1. Reaction with Thiols
- Summary of Application : The uncatalyzed reaction of 4,4-dimethyl-2-pentyn-1-al with thiols under kinetic control conditions leads to acetylenic hemithials, while β-thioacroleins are obtained under thermodynamic control conditions .
- Methods of Application : The reaction is uncatalyzed and occurs under kinetic control conditions .
- Results or Outcomes : The addition at the triple bond proceeds nonstereospecifically, although this process is regioselective and stereoselective with predominance of Z isomers .
2. Organometallic Reactions
- Summary of Application : 4,4-Dimethyl-2-pentyne is used in organometallic reactions for regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes .
- Methods of Application : The compound is used in organometallic reactions, specifically for its regioselectivity of insertion into the Pd-C bond of cyclopalladated complexes .
- Results or Outcomes : The specific outcomes of these reactions are not detailed in the source, but the use of 4,4-Dimethyl-2-pentyne aids in the regioselectivity of the reactions .
3. Reaction with Dialkylamines
- Summary of Application : The direction of the reaction of 2, 2-dimethyl-4-pentyn-1-al with dialkylamine is a function of the amine structure .
- Methods of Application : The reaction occurs with dialkylamine, and the direction of the reaction is dependent on the structure of the amine .
- Results or Outcomes : The addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .
4. Synthesis of Oxetane Derivatives
- Summary of Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- Methods of Application : The synthesis of oxetane derivatives is clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
- Results or Outcomes : Numerous studies into the synthesis of new oxetane derivatives have been driven by these applications .
5. Preparation of Pyrimidine-dione
- Summary of Application : 4,4-Dimethyl-2-pentyne is used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/N-heterocyclic carbene .
- Methods of Application : The compound reacts with isocyanate in the presence of nickel/N-heterocyclic carbene .
- Results or Outcomes : The specific outcomes of this reaction are not detailed in the source, but the reaction leads to the formation of pyrimidine-dione .
6. [2+2] and Formal [2+2] Cycloadditions
- Summary of Application : The [2+2] and formal [2+2] cycloadditions are methods used in the synthesis of oxetane derivatives .
- Methods of Application : The [2+2] and formal [2+2] cycloadditions are used in the synthesis of oxetane derivatives .
- Results or Outcomes : The specific outcomes of these cycloadditions are not detailed in the source, but they are used in the synthesis of oxetane derivatives .
7. Synthesis of Indanones
- Summary of Application : The photosynthesis of 4,4-dimethyl-1-mesityl-2-pentyn-1-one leads to the synthesis of indanones .
- Methods of Application : The compound undergoes a photosynthesis process .
- Results or Outcomes : The main products of this photosynthesis are indanones .
8. Reaction with Isocyanate
- Summary of Application : 4,4-Dimethyl-2-pentyne is used to prepare pyrimidine-dione by reacting with isocyanate .
- Methods of Application : The compound reacts with isocyanate in the presence of nickel/N-heterocyclic carbene .
- Results or Outcomes : The reaction leads to the formation of pyrimidine-dione .
9. Alkyne Nomenclature
- Summary of Application : 4,4-Dimethyl-2-pentyne is used as an example in the nomenclature of alkynes .
- Methods of Application : The compound is used as a reference in the naming of alkynes .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but it aids in the understanding of alkyne nomenclature .
Safety And Hazards
properties
IUPAC Name |
4,4-dimethylpent-2-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIPPJINJOKJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-pentyn-1-amine |
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